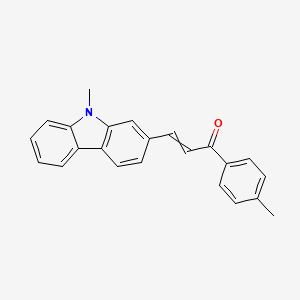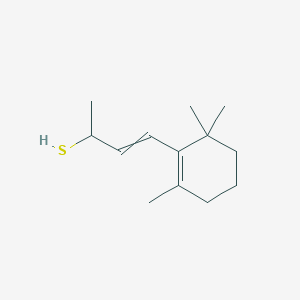
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-ene-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-ene-2-thiol is an organic compound with a unique structure that includes a cyclohexene ring substituted with three methyl groups and a thiol group attached to a butene chain. This compound is known for its distinctive odor and is often used in fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-ene-2-thiol typically involves the reaction of β-ionone with thiol reagents. One common method involves the use of β-ionone and thiosemicarbazide in ethanol, followed by the addition of diluted hydrochloric acid and refluxing at 80°C for an hour . The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed. The product is then recrystallized from ethanol to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated monitoring systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-ene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Thioethers, various derivatives.
Scientific Research Applications
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-ene-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the fragrance and flavor industries due to its distinctive odor.
Mechanism of Action
The mechanism of action of 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-ene-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of enzyme activity or receptor function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
β-Ionone: A structurally similar compound with a cyclohexene ring and a butenone chain.
Dehydro-β-ionone: Another related compound with a similar structure but different functional groups.
β-Irone: A compound with a similar cyclohexene ring but different substituents.
Uniqueness
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-ene-2-thiol is unique due to the presence of the thiol group, which imparts distinctive chemical reactivity and biological activity. This differentiates it from other similar compounds and makes it valuable in various applications.
Properties
CAS No. |
61757-63-9 |
|---|---|
Molecular Formula |
C13H22S |
Molecular Weight |
210.38 g/mol |
IUPAC Name |
4-(2,6,6-trimethylcyclohexen-1-yl)but-3-ene-2-thiol |
InChI |
InChI=1S/C13H22S/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,11,14H,5-6,9H2,1-4H3 |
InChI Key |
CZMFZHDITFXQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


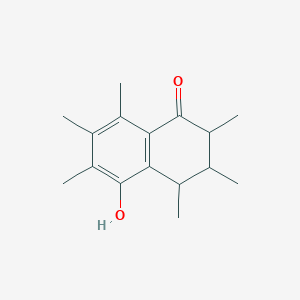
![1-[3-Benzoyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B14570800.png)
![3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine](/img/structure/B14570806.png)
![Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14570812.png)
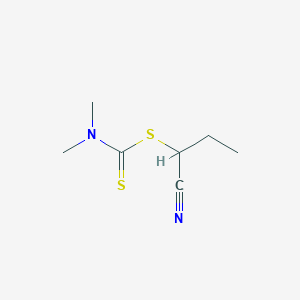


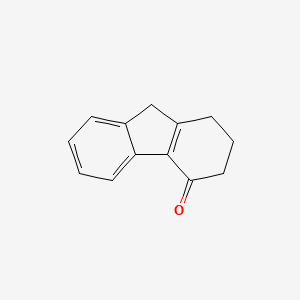
methanone](/img/structure/B14570828.png)
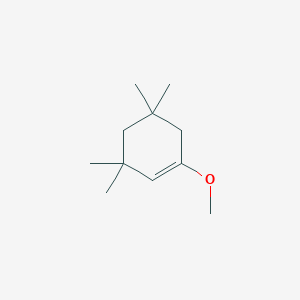
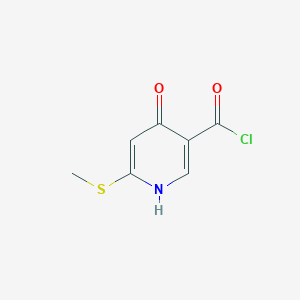
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate](/img/structure/B14570856.png)
![N-[4-(2-Fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-1-phenylmethanimine](/img/structure/B14570874.png)
